MFCD18314494
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Overview
Description
3-Cyano-5-(4-fluoro-3-methoxycarbonylphenyl)phenol . It has the molecular formula C15H10FNO3 and a molecular weight of 271.20 g/mol This compound is notable for its unique structure, which includes a cyano group, a fluoro-substituted phenyl ring, and a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-(4-fluoro-3-methoxycarbonylphenyl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, a suitable phenol derivative, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Diazotization and Sandmeyer Reaction: The amino group is converted to a cyano group via diazotization followed by a Sandmeyer reaction.
Esterification: The methoxycarbonyl group is introduced through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The phenolic group in 3-Cyano-5-(4-fluoro-3-methoxycarbonylphenyl)phenol can undergo oxidation reactions to form quinones.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
Chemistry: 3-Cyano-5-(4-fluoro-3-methoxycarbonylphenyl)phenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of cyano and fluoro groups on biological activity and molecular interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(4-fluoro-3-methoxycarbonylphenyl)phenol involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the fluoro group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- 3-Cyano-4-fluorophenol
- 3-Cyano-5-methoxycarbonylphenol
- 4-Fluoro-3-methoxycarbonylphenol
Comparison: 3-Cyano-5-(4-fluoro-3-methoxycarbonylphenyl)phenol is unique due to the presence of both cyano and fluoro groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and specific interactions with biological targets, making it valuable for various applications.
Properties
IUPAC Name |
methyl 5-(3-cyano-5-hydroxyphenyl)-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c1-20-15(19)13-7-10(2-3-14(13)16)11-4-9(8-17)5-12(18)6-11/h2-7,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZKFEXREJUJPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)C#N)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684939 |
Source
|
Record name | Methyl 3'-cyano-4-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-35-7 |
Source
|
Record name | Methyl 3'-cyano-4-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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